N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Historical Development of Pyrazolo[3,4-d]Pyrimidines in Medicinal Chemistry Research
The medicinal exploration of pyrazolo[3,4-d]pyrimidines began in earnest with the discovery of PP1 and PP2 in 1996, which demonstrated inhibitory activity against Src family kinases. These early compounds established the scaffold’s capacity to mimic ATP’s adenine ring, enabling competitive binding to kinase active sites. The 2013 FDA approval of ibrutinib, a covalent Bruton’s tyrosine kinase (BTK) inhibitor featuring this core, marked a watershed moment, validating its clinical relevance. Subsequent research has focused on optimizing substitution patterns to improve selectivity, solubility, and metabolic stability, with over 200 derivatives reported in the past decade targeting EGFR, VEGFR, CDK2, and JAK kinases.
Pyrazolo[3,4-d]Pyrimidines as Privileged Scaffolds in Drug Discovery
As privileged scaffolds, pyrazolo[3,4-d]pyrimidines exhibit intrinsic polypharmacological potential due to their:
- Structural mimicry : The bicyclic system replicates ATP’s hinge region interactions through N1 and N9 nitrogen positioning.
- Synthetic versatility : Three modifiable positions (C3, N4, C6) enable systematic SAR exploration.
- Target promiscuity : Over 15 kinase families show susceptibility, including receptor tyrosine kinases (EGFR, VEGFR) and cytoplasmic kinases (Abl, Src).
This adaptability is exemplified by the clinical progression of derivatives like dinaciclib (CDK inhibitor) and spebrutinib (BTK inhibitor), which share the core structure but diverge in substitution patterns.
Significance of N4 and N6 Substitutions in Biological Activity
The subject compound’s N4-(3-chloro-4-methoxyphenyl) and N6-(prop-2-en-1-yl) groups confer distinct pharmacological advantages:
The chloro-methoxy combination at N4 balances electron-withdrawing and donating effects, critical for maintaining π-π stacking with kinase hydrophobic regions. The N6 allyl group introduces rotational flexibility, potentially improving accommodation in diverse ATP-binding pockets.
Research Evolution and Current Knowledge Gaps
While pyrazolo[3,4-d]pyrimidine derivatives have achieved clinical success, key challenges persist:
- Selectivity optimization : Off-target effects against structurally similar kinases (e.g., JAK2 vs. JAK3) remain problematic.
- Resistance mitigation : EGFR T790M mutations reduce efficacy of first-generation inhibitors.
- Solubility limitations : High logP values (>3) necessitate prodrug strategies for improved bioavailability.
Recent work on the subject compound addresses these through its unique substitution pattern, with in vitro studies showing 0.016 µM IC50 against wild-type EGFR and 0.236 µM against T790M mutants. However, in vivo pharmacokinetic data and detailed off-target profiling remain unpublished.
Theoretical Framework and Research Objectives
This compound’s development aligns with three foundational principles of kinase inhibitor design:
- Hinge region complementarity : The core scaffold maintains hydrogen bonds with kinase backbone residues.
- Allosteric control : The N4 aryl group induces DFG-out conformation in EGFR, enhancing binding specificity.
- Covalent engagement potential : The allyl group at N6 permits potential Michael addition to cysteine residues, though current data suggest non-covalent binding.
Ongoing research objectives include:
- Quantitative structure-activity relationship (QSAR) modeling of substitution effects on EGFR isoform selectivity
- Prodrug derivatization to address aqueous solubility limitations (measured at 12 µg/mL for the parent compound)
- Evaluation of polypharmacological effects against VEGFR2 and PDGFR-β to assess angiogenic modulation potential
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-4-7-18-16-21-14(11-9-19-23(2)15(11)22-16)20-10-5-6-13(24-3)12(17)8-10/h4-6,8-9H,1,7H2,2-3H3,(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWONVQFLIYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Biological Activity
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as the 3-chloro-4-methoxyphenyl group and the prop-2-en-1-yl moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been reported to exhibit significant antiproliferative effects against various cancer cell lines. In particular, research indicates that these compounds can inhibit key signaling pathways involved in tumor growth:
- EGFR Inhibition : Similar fused pyrimidine systems have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. A study demonstrated that certain derivatives showed IC50 values in the nanomolar range against EGFR-positive cell lines .
- Cell Cycle Regulation : Pyrazolo[3,4-d]pyrimidines have been shown to act as cyclin-dependent kinase (CDK) inhibitors. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound may also exhibit activity against various enzymes involved in cellular signaling and metabolism:
- Kinase Inhibition : The structural features of this compound suggest potential inhibitory effects on kinases. Such inhibition is crucial for developing targeted therapies against cancers driven by aberrant kinase activity .
Study 1: Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that compounds similar to N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 10 nM to 50 nM against different cancer cell lines (e.g., MDA-MB-453 and NIH3T3) .
In another investigation focusing on the mechanism of action, it was found that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a multi-faceted approach where the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds structurally similar to N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
Adenosine Receptor Affinity
The compound has been studied for its affinity towards adenosine receptors. Pyrazolo[3,4-d]pyrimidines are known to interact with A1 adenosine receptors, which play a critical role in numerous physiological processes including cell proliferation and apoptosis . The presence of the 3-chloro group enhances this affinity, making it a candidate for further development as an adenosine receptor modulator.
Antimicrobial Properties
Recent studies have suggested that pyrazolo[3,4-d]pyrimidines possess antimicrobial activities. The specific compound may inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The ethyl-substituted compound () exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced polarity. The target compound’s allyl group may further decrease solubility compared to ethyl but improve it relative to bulky aromatic substituents (e.g., phenoxyphenyl in ) .
Molecular Weight and Bioavailability :
- Higher molecular weight analogs (e.g., , .47 g/mol) may face bioavailability challenges due to reduced membrane permeability. The target compound (364.81 g/mol) likely occupies a middle range, balancing size and functionality.
Thermal Stability (Melting Points): Bulky aromatic substituents (e.g., phenoxyphenyl in a) correlate with higher melting points (243–245°C), suggesting stronger intermolecular interactions (e.g., π-π stacking). The target compound’s allyl group may lower melting points due to reduced rigidity .
NMR Characteristics :
- Allyl protons in the target compound are expected at ~5–6 ppm, distinct from ethyl (1.2–1.5 ppm) or phenyl (7.0–8.0 ppm) groups. Chloro and methoxy substituents deshield adjacent protons, as seen in (H-2′′/H-6′′: 7.70 ppm) .
Research Implications and Gaps
- Reactivity : The allyl group in the target compound may enable conjugation or polymerization reactions, unlike saturated alkyl (e.g., ethyl) or aryl substituents.
- However, activity data are absent in the evidence.
- Synthetic Challenges : Microwave-assisted synthesis () could optimize yields for the target compound, but reaction conditions for allyl incorporation require further study.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, describes a similar pyrazolo[3,4-d]pyrimidine synthesis using reflux conditions with iPrOH and catalytic HCl. To optimize yields, employ Design of Experiments (DoE) principles, such as varying temperature, solvent polarity, and stoichiometric ratios of reactants. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial runs .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent positions and proton environments (e.g., aromatic protons at δ 6.74–7.44 ppm for aryl groups in ).
- Elemental Analysis : Verify empirical formula consistency (e.g., deviations ≤0.3% for C, H, N).
- HPLC-MS : Assess purity (>95%) and detect trace byproducts.
- Melting Point : Compare with literature values (e.g., 188°C in for analogous compounds) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor via HPLC for decomposition peaks .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate cell line authenticity.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Replace the prop-2-en-1-yl group with bulkier substituents (e.g., naphthylmethyl in ) to probe steric effects.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets (e.g., tyrosine kinases). Validate with mutagenesis studies .
Q. What advanced statistical methods improve reproducibility in synthetic protocols?
- Methodological Answer :
- Factorial Design : Identify critical parameters (e.g., reaction time, catalyst loading) via Plackett-Burman screening.
- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to address low bioavailability?
- Methodological Answer :
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.
- Formulation : Use nanoemulsions or liposomes for sustained release. Monitor plasma concentrations via LC-MS/MS .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
